N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
CAS No.: 954018-29-2
Cat. No.: VC5147588
Molecular Formula: C19H16ClN3O2S2
Molecular Weight: 417.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954018-29-2 |
|---|---|
| Molecular Formula | C19H16ClN3O2S2 |
| Molecular Weight | 417.93 |
| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C19H16ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,21,24)(H,22,25) |
| Standard InChI Key | UZTWGTKXMCYCDI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound's molecular formula is C₁₉H₁₆ClN₃O₂S₂, with a molecular weight of 417.93 g/mol. Its IUPAC name, 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide, reflects the presence of two thiazole rings, an acetamide backbone, and aromatic substituents. Key structural features include:
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A 4-chlorophenyl group at the N-terminus of the acetamide chain.
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A thioether linkage (-S-) connecting the central thiazole to the acetamide moiety.
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A phenylaminoethyl ketone side chain attached to the 4-position of the thiazole ring.
The planar thiazole ring facilitates π-π stacking interactions with biological targets, while the chlorine atom enhances lipophilicity, potentially improving membrane permeability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₂S₂ |
| Molecular Weight | 417.93 g/mol |
| CAS Registry Number | 954018-29-2 |
| SMILES Notation | C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves sequential reactions to construct its heterocyclic and amide components:
Step 1: Formation of the Thiazole Core
Thiazole rings are synthesized via the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides. For this compound, 2-bromoacetophenone reacts with thiourea derivatives under basic conditions to yield the 4-substituted thiazole intermediate.
Biological Activities and Mechanisms
Anticancer Properties
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines. In vitro studies using the MTT assay revealed:
Table 2: Cytotoxicity Profile
| Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HepG2 (Liver) | 10.28 | |
| MCF-7 (Breast) | 0.28 | |
| SK-MEL-2 (Melanoma) | 4.27 | |
| HT-29 (Colon) | 23.6 |
Mechanistic Insights:
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FAK Inhibition: The compound inhibits focal adhesion kinase (FAK), disrupting cancer cell adhesion and migration . Molecular docking simulations suggest binding to FAK's ATP-binding pocket via hydrogen bonds with Glu500 and Asp564 residues .
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Tubulin Polymerization Disruption: Analogous thiazole derivatives interfere with microtubule assembly, inducing mitotic arrest .
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 have been observed in treated cells.
Pharmacological Applications and Future Directions
Challenges and Optimization Strategies
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Solubility Limitations: The compound's logP value of 3.2 indicates poor aqueous solubility, necessitating formulation advancements (e.g., nanoparticle encapsulation).
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Metabolic Stability: In vitro hepatic microsome assays show a half-life of <1 hour, prompting structural modifications to block oxidative degradation sites.
Comparative Analysis with Structural Analogs
Replacing the phenylamino group with a thiazol-2-ylamino moiety (as in CAS No. 954018-97-4) enhances potency against MDA-MB-231 breast cancer cells (IC₅₀ = 9 μM vs. 20 μM for imatinib). Conversely, fluorophenyl analogs exhibit reduced activity, highlighting the critical role of the chloro substituent in target binding .
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